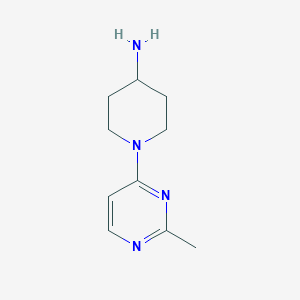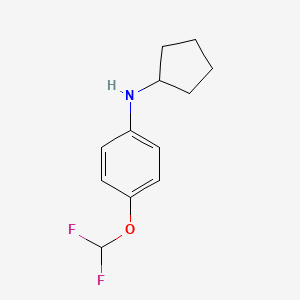
N-cyclopentyl-4-(difluoromethoxy)aniline
Vue d'ensemble
Description
N-cyclopentyl-4-(difluoromethoxy)aniline (N-CPAF) is a synthetic compound that has been studied for its potential applications in research and development. It is an aniline derivative containing a cyclopentyl group and two difluoromethoxy groups, and is a member of the family of organofluorines. N-CPAF has been studied for its ability to act as a catalyst, as well as its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. N-CPAF has also been studied for its potential use in the development of new drugs and as a tool for studying the biochemical and physiological effects of compounds.
Applications De Recherche Scientifique
Aniline Derivatives in Local Anesthetic Activity
The synthesis of compounds possessing local anesthetic and analgesic properties includes the use of -aminoacetyl derivatives of 2-pentenyl and 2-cyclopentenylanilines. This research demonstrates the significant role of aniline derivatives in developing pharmacologically active compounds. The study involved synthesizing and characterizing a series of -aminoacetanilide hydrochlorides from ortho-(cyclopent-1-enyl)anilines and cyclopentylanilines, showing the versatility of aniline derivatives in medicinal chemistry (Gataullin et al., 2001).
Synthesis of 4-Quinolones and Heterocycles
The cycloacylation of aniline derivatives to 4-quinolones, facilitated by Eaton's reagent, is a high-yielding methodology applicable to a range of functionalized anilines. This process is significant for preparing various heterocycles and bis-quinolones, indicating the broad utility of aniline derivatives in synthesizing complex organic compounds (Zewge et al., 2007).
Insights into Anodic N-N Bond Formation
Research into the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles via N-N bond formation offers insights into creating medicinally relevant structures. This method, involving anilides and dianilides, suggests that aniline derivatives can be central in developing new synthetic routes for valuable medicinal compounds (Gieshoff et al., 2017).
Application in Electrochromic Materials
The development of novel donor–acceptor systems involving nitrotriphenylamine and thiophene derivatives highlights the application of aniline derivatives in electrochromic materials. These materials show potential for use in NIR region applications due to their high optical contrasts and fast switching speeds (Li et al., 2017).
Propriétés
IUPAC Name |
N-cyclopentyl-4-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9,12,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCJQGUJBOYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



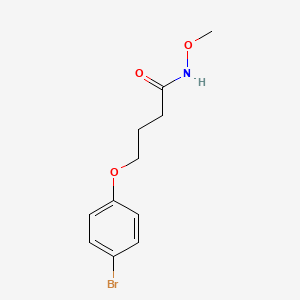
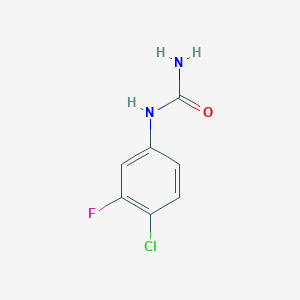
![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)
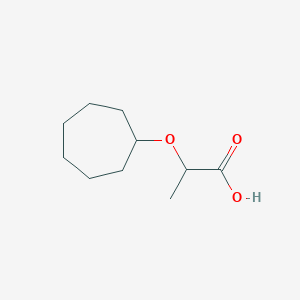
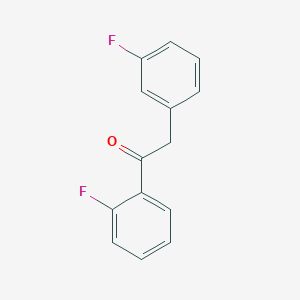
![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
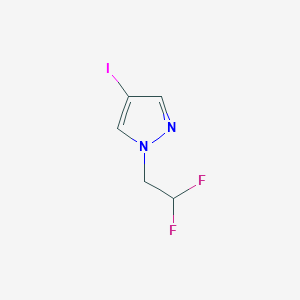
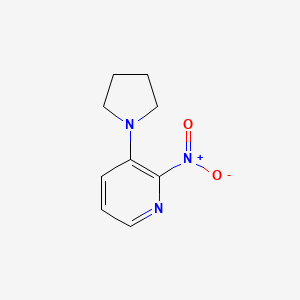

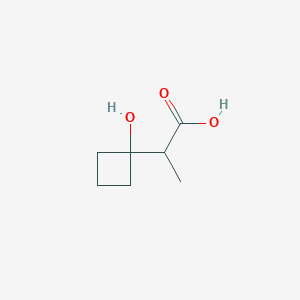
![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

